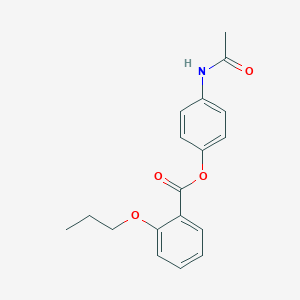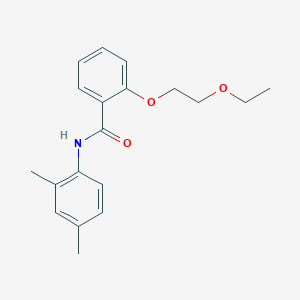
4-(Acetylamino)phenyl 2-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 2-propoxybenzoate, also known as APAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. APAP belongs to the class of organic compounds known as benzoic acid esters, and it is commonly used as a pharmaceutical intermediate in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. These enzymes play a crucial role in the production of inflammatory mediators such as prostaglandins and leukotrienes, and their inhibition by 4-(Acetylamino)phenyl 2-propoxybenzoate leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to reduce inflammation and pain, as well as exhibit antibacterial activity against various strains of bacteria. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(Acetylamino)phenyl 2-propoxybenzoate is its ease of synthesis and purification, which makes it a readily available compound for use in laboratory experiments. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of 4-(Acetylamino)phenyl 2-propoxybenzoate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(Acetylamino)phenyl 2-propoxybenzoate. One potential area of research is the development of new drugs based on the structure of 4-(Acetylamino)phenyl 2-propoxybenzoate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate and its potential applications in the treatment of various oxidative stress-related diseases. Finally, more research is needed to fully understand the potential toxicity of 4-(Acetylamino)phenyl 2-propoxybenzoate and its effects on various biological systems.
Synthesemethoden
The synthesis of 4-(Acetylamino)phenyl 2-propoxybenzoate is typically achieved through the reaction of 4-aminophenol with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most notable areas of research involves the development of new drugs for the treatment of various diseases such as cancer, inflammation, and bacterial infections. 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit potent anti-inflammatory and antibacterial properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
4-(Acetylamino)phenyl 2-propoxybenzoate |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-propoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-17-7-5-4-6-16(17)18(21)23-15-10-8-14(9-11-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
XQEZKKKJKKIQRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
